molecular formula C15H18ClNO2 B2729617 (4-chlorophenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2192745-85-8

(4-chlorophenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No. B2729617
CAS RN: 2192745-85-8
M. Wt: 279.76
InChI Key: LCLDKQHPGMHWBU-UHFFFAOYSA-N
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Description

(4-chlorophenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone, also known as JDTic, is a kappa opioid receptor antagonist that has been extensively studied for its potential therapeutic applications. The compound was first synthesized in 2002 by researchers at the University of Michigan, and since then, it has been the subject of numerous scientific studies.

Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

Detonation Properties and Stability

A series of nitro group and aza nitrogen atom derivatives, based on bicyclo[3.2.1]octane, were designed and studied by theoretical methods . The geometric structure calculations were performed at B3LYP/6-311G(d,p), B3P86/6-311G(d,p), B3LYP/6-31G(d), and B3PW91/6-31G(d,p) levels . The electrostatic potential analysis, heats of formation, densities, heats of sublimation, detonation performances, bond dissociation energies (BDEs), and impact sensitivities of the designed compounds were calculated by reasonable calculation methods to evaluate their comprehensive properties and establish the relationship between structure and performance .

High Energy Density Compounds (HEDCs)

Theoretical investigation of the structure, detonation properties, and stability of bicyclo[3.2.1]octane derivatives has shown that density and detonation properties always increase with the increasing number of nitro groups and aza nitrogen atoms . BDEs generally decrease with the increasing number of nitro groups . Except for BDEs of A9, B9, and D8, BDEs of all designed compounds are larger than 20 kcal mol –1 and meet the requirement for new high energy density compounds (HEDCs) .

properties

IUPAC Name

(4-chlorophenyl)-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO2/c1-19-14-8-12-6-7-13(9-14)17(12)15(18)10-2-4-11(16)5-3-10/h2-5,12-14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLDKQHPGMHWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-chlorophenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone

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